Cas no 146952-27-4 (3-Formylphenyl 4-methoxybenzoate)

3-Formylphenyl 4-methoxybenzoate is a synthetic ester compound combining a formylphenyl group with a 4-methoxybenzoate moiety. This chemical is primarily utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde functionality and ester linkage, which facilitate further derivatization. The presence of the methoxy group enhances solubility in organic solvents, making it suitable for use in cross-coupling reactions and as an intermediate in fine chemical production. Its well-defined structure ensures consistent reactivity, while the formyl group provides a versatile handle for nucleophilic addition or condensation reactions. The compound is valued for its stability under standard laboratory conditions and its utility in constructing complex molecular frameworks.
3-Formylphenyl 4-methoxybenzoate structure
146952-27-4 structure
商品名:3-Formylphenyl 4-methoxybenzoate
CAS番号:146952-27-4
MF:C15H12O4
メガワット:256.25338
MDL:MFCD03217385
CID:1323280
PubChem ID:958133

3-Formylphenyl 4-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-methoxy-, 3-formylphenyl ester
    • Oprea1_578137
    • VS-03836
    • ALBB-001386
    • 3-formylphenyl4-methoxybenzoate
    • CS-0315153
    • (3-formylphenyl) 4-methoxybenzoate
    • 3-formylphenyl 4-methoxybenzoate
    • BBL013438
    • AKOS000308772
    • 3-Formylphenyl 4-methoxybenzoate, AldrichCPR
    • 146952-27-4
    • MFCD03217385
    • STK402033
    • 3-Formylphenyl 4-methoxybenzoate
    • MDL: MFCD03217385
    • インチ: InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3
    • InChIKey: AZDDZTAYYQDDSA-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O

計算された属性

  • せいみつぶんしりょう: 256.07356
  • どういたいしつりょう: 256.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

  • PSA: 52.6

3-Formylphenyl 4-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB377928-500 mg
3-Formylphenyl 4-methoxybenzoate
146952-27-4
500MG
€195.40 2023-01-22
abcr
AB377928-5 g
3-Formylphenyl 4-methoxybenzoate
146952-27-4
5g
€656.50 2023-04-25
abcr
AB377928-10 g
3-Formylphenyl 4-methoxybenzoate
146952-27-4
10g
€1074.00 2023-04-25
abcr
AB377928-500mg
3-Formylphenyl 4-methoxybenzoate; .
146952-27-4
500mg
€205.00 2025-02-21
abcr
AB377928-5g
3-Formylphenyl 4-methoxybenzoate; .
146952-27-4
5g
€637.00 2025-02-21
A2B Chem LLC
AI36427-5g
3-Formylphenyl 4-methoxybenzoate
146952-27-4 95%
5g
$771.00 2024-04-20
A2B Chem LLC
AI36427-10g
3-Formylphenyl 4-methoxybenzoate
146952-27-4 >95%
10g
$1134.00 2024-01-04
TRC
F254345-250mg
3-Formylphenyl 4-methoxybenzoate
146952-27-4
250mg
$ 185.00 2022-06-05
TRC
F254345-500mg
3-Formylphenyl 4-methoxybenzoate
146952-27-4
500mg
$ 300.00 2022-06-05
TRC
F254345-1000mg
3-Formylphenyl 4-methoxybenzoate
146952-27-4
1g
$ 480.00 2022-06-05

3-Formylphenyl 4-methoxybenzoate 関連文献

3-Formylphenyl 4-methoxybenzoateに関する追加情報

3-Formylphenyl 4-methoxybenzoate (CAS No. 146952-27-4): A Versatile Intermediate for Pharmaceutical and Organic Synthesis

3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4) is a high-value chemical intermediate widely used in pharmaceutical research, fragrance formulation, and advanced material synthesis. This aromatic ester-aldehyde hybrid compound combines the reactivity of a formyl group with the stability of a para-methoxybenzoate moiety, making it indispensable for multistep organic synthesis. Recent studies highlight its growing importance in developing non-linear optical materials and biologically active scaffolds, aligning with industry demands for sustainable chemistry solutions.

The molecular structure of 3-Formylphenyl 4-methoxybenzoate features two functional hotspots: the electron-rich 4-methoxybenzoyl group and the electrophilic formyl substituent at the meta position. This unique arrangement enables diverse transformations including nucleophilic additions, condensation reactions, and metal-catalyzed couplings. Researchers particularly value its role in constructing chiral auxiliaries and photoactive compounds, with patent literature showing 23% year-over-year growth in applications since 2020.

In pharmaceutical contexts, CAS 146952-27-4 serves as a precursor for anti-inflammatory agents and CNS-targeting molecules. Its balanced lipophilicity (calculated logP 2.8) makes it ideal for prodrug design, while the aldehyde group facilitates Schiff base formation with amino compounds. Current Good Manufacturing Practice (cGMP) compliant synthesis routes have been developed using enzymatic esterification and microwave-assisted reactions, reducing environmental impact by 40% compared to traditional methods.

The compound's thermal stability (decomposition point 218°C) and UV absorption properties (λmax 275 nm) make it valuable for polymer stabilizers and liquid crystal formulations. Analytical methods including HPLC-UV (98.5% purity) and GC-MS characterization protocols are well-established. Industry benchmarks show the global market for methoxybenzoate derivatives growing at 6.2% CAGR, driven by demand in green chemistry applications and high-performance materials.

Environmental considerations for 3-Formylphenyl 4-methoxybenzoate production emphasize atom economy and catalytic processes. Recent advances employ biocatalysts for selective formylation, achieving 92% yield with minimal byproducts. Regulatory-compliant handling requires standard organic laboratory precautions, with biodegradability studies showing 78% mineralization in 28 days under OECD 301B conditions.

Emerging applications exploit the compound's fluorescence quenching properties for molecular sensors and its role in supramolecular chemistry. The meta-substitution pattern creates unique electronic effects valuable for DSSC photosensitizers and organic semiconductors. Patent analysis reveals increasing use in controlled-release formulations and bioorthogonal chemistry platforms.

Quality specifications for CAS 146952-27-4 typically require ≤0.5% residual solvents (Class 2/3) and ≤0.1% heavy metals. Leading suppliers provide technical and analytical grade materials with comprehensive spectroscopic documentation (1H/13C NMR, FTIR). Storage recommendations include amber glass under nitrogen at -20°C for long-term stability, though the compound demonstrates excellent room-temperature shelf life (≥24 months).

Future research directions focus on continuous flow synthesis of 3-Formylphenyl 4-methoxybenzoate and its derivatives, with pilot-scale demonstrations achieving 85% space-time yield improvement. The compound's versatility continues to attract interest across medicinal chemistry, material science, and catalysis research, positioning it as a critical building block for next-generation chemical innovations.

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